molecular formula C59H77N2O15S+ B1665828 Atracurium-Besilat CAS No. 64228-81-5

Atracurium-Besilat

Katalognummer: B1665828
CAS-Nummer: 64228-81-5
Molekulargewicht: 1086.3 g/mol
InChI-Schlüssel: GLLXELVDCIFBPA-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Clinical Applications

1. Surgical Anesthesia:

  • Atracurium besylate is primarily used as an adjunct to general anesthesia to facilitate endotracheal intubation and provide muscle relaxation during surgery. It allows for better control of ventilation and reduces the risk of injury during intubation .

2. Mechanical Ventilation:

  • In intensive care settings, atracurium besylate is utilized for patients requiring prolonged mechanical ventilation. Studies indicate that it can be administered via continuous infusion to maintain neuromuscular block, with average infusion rates varying significantly among patients .

3. Neurological Research:

  • Recent studies have explored atracurium's potential in neurological applications, particularly its effects on glioblastoma stem cells. Research indicates that atracurium can promote astroglial differentiation in these cells, inhibiting their clonogenic capacity and suggesting a possible role in cancer therapies .

Pharmacological Properties

Atracurium besylate undergoes a unique biotransformation process that does not rely on hepatic or renal function, making it advantageous for patients with compromised organ systems. The drug is metabolized through non-specific plasma esterases and spontaneous degradation, resulting in the formation of laudanosine and other metabolites . Notably, it has a lower potential for histamine release compared to other neuromuscular blockers like d-tubocurarine, although caution is advised in sensitive individuals .

Case Studies and Research Findings

1. Anesthetic Practices:

  • A study involving 70 patients demonstrated the effective use of atracurium besylate in conjunction with various anesthetic agents (fentanyl, thiopental) during surgeries. The findings indicated a favorable safety profile and effective neuromuscular blockade .

2. Cancer Treatment Investigations:

  • In a notable investigation published in Oncotarget, atracurium was shown to induce differentiation in glioblastoma stem cells, suggesting its potential utility beyond traditional anesthetic applications. This study highlighted the irreversible nature of the differentiation induced by atracurium, marking it as a significant finding in cancer research .

Summary Table of Key Applications

Application Description Clinical Implications
Surgical AnesthesiaFacilitates endotracheal intubation and muscle relaxation during surgeryEnhances safety and efficacy of anesthesia
Mechanical VentilationUsed for prolonged neuromuscular block via continuous infusionSuitable for patients with respiratory failure
Neurological ResearchPromotes astroglial differentiation in glioblastoma stem cellsPotential new avenue for cancer treatment

Wirkmechanismus

Target of Action

Atracurium besylate primarily targets the cholinergic receptor sites on the motor end-plate . These receptors are responsible for transmitting signals from nerves to muscles, enabling muscle contraction. Atracurium besylate’s action on these receptors leads to muscle relaxation.

Mode of Action

Atracurium besylate is a non-depolarizing neuromuscular blocker . It works by antagonizing the neurotransmitter action of acetylcholine . Specifically, it binds competitively with the cholinergic receptor sites on the motor end-plate, blocking acetylcholine from binding to these sites . This competitive inhibition prevents the transmission of nerve signals to the muscles, resulting in muscle relaxation .

Biochemical Pathways

The primary biochemical pathway affected by atracurium besylate is the neuromuscular transmission pathway . By blocking acetylcholine’s action, atracurium besylate disrupts this pathway, preventing the transmission of signals from nerves to muscles . The downstream effect is muscle relaxation, which is beneficial during procedures such as surgery or mechanical ventilation .

Pharmacokinetics

Atracurium besylate has a bioavailability of 100% when administered intravenously . It is well distributed to tissues and extracellular fluids . The drug undergoes Hofmann elimination (retro-Michael addition) and ester hydrolysis by nonspecific esterases , which are forms of metabolism . The elimination half-life of atracurium besylate is approximately 17–21 minutes . These pharmacokinetic properties contribute to the drug’s short duration of action and its lack of dependence on kidney function for elimination .

Result of Action

The primary result of atracurium besylate’s action is skeletal muscle relaxation . This effect is advantageous in medical procedures that require muscle relaxation, such as surgery or mechanical ventilation . The muscle relaxation effect is greatest at about 4 minutes after administration and lasts for up to an hour .

Action Environment

The action of atracurium besylate can be influenced by the pH of the environment . In vitro studies have shown that the non-enzymic decomposition of atracurium by Hofmann Elimination is enhanced by increasing pH . In vivo, neuromuscular paralysis was significantly reduced when the arterial pH was increased . This suggests that the drug’s action, efficacy, and stability can be influenced by the pH of the body’s internal environment .

Biochemische Analyse

Biochemical Properties

Atracurium Besylate antagonizes the neurotransmitter action of acetylcholine by binding competitively with cholinergic receptor sites on the motor end-plate . This antagonism is inhibited, and neuromuscular block reversed, by acetylcholinesterase inhibitors such as neostigmine, edrophonium, and pyridostigmine .

Cellular Effects

Atracurium Besylate has a profound effect on skeletal muscle cells, causing muscle relaxation during surgery or mechanical ventilation . It does this by blocking the action of acetylcholine, a neurotransmitter that transmits signals in the nervous system .

Molecular Mechanism

The molecular mechanism of Atracurium Besylate involves the competitive binding with cholinergic receptor sites on the motor end-plate, which are normally activated by acetylcholine . This prevents acetylcholine from triggering muscle contraction, leading to muscle relaxation .

Temporal Effects in Laboratory Settings

The duration of neuromuscular block produced by Atracurium Besylate is approximately one third to one half the duration of block by d-tubocurarine, metocurine, and pancuronium at initially equipotent doses . Atracurium Besylate slowly loses potency with time at the rate of approximately 6% per year under refrigeration (5°C) .

Dosage Effects in Animal Models

The effects of Atracurium Besylate in animal models are dose-dependent. The elimination half-lives at standard dosages are 60–100 minutes, and the duration of paralysis is 30–60 minutes .

Metabolic Pathways

Atracurium Besylate undergoes ester hydrolysis and Hofmann elimination, a nonbiologic process independent of renal, hepatic, or enzymatic function . The metabolites have no neuromuscular blocking properties .

Transport and Distribution

Atracurium Besylate is well distributed to tissues and extracellular fluids . It is given by injection into a vein, ensuring rapid distribution throughout the body .

Subcellular Localization

As a neuromuscular blocking agent, Atracurium Besylate primarily interacts with receptors on the cell membrane of muscle cells . It does not have a specific subcellular localization as it acts on the cell surface to block acetylcholine receptors .

Analyse Chemischer Reaktionen

Reaktionstypen

Atracurium-Besylat unterliegt der Hofmann-Eliminierung (Retro-Michael-Addition) und der Esterhydrolyse durch unspezifische Esterasen . Diese Reaktionen sind entscheidend für seinen Metabolismus und seine Elimination aus dem Körper.

Häufige Reagenzien und Bedingungen

Die Hofmann-Eliminierungsreaktion beinhaltet die Verwendung einer Base, um den Eliminierungsprozess zu erleichtern, während die Esterhydrolyse die Anwesenheit von Esterasen erfordert . Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind inaktive Metaboliten, die aus dem Körper ausgeschieden werden.

Vergleich Mit ähnlichen Verbindungen

Atracurium-Besylat gehört zur Familie der neuromuskulären Blocker und ist vom nicht-depolarisierenden Typ . Zu ähnlichen Verbindungen gehören:

    Vecuronium: Ein weiterer nicht-depolarisierender neuromuskulärer Blocker mit einem ähnlichen Wirkmechanismus, aber unterschiedlichen pharmakokinetischen Eigenschaften.

    Rocuronium: Bekannt für seinen schnellen Wirkungseintritt, wodurch es sich für eine schnelle Sequenzintubation eignet.

    Cisatracurium: Ein Stereoisomer von Atracurium mit einem vorhersehbareren pharmakokinetischen Profil und weniger Nebenwirkungen.

Atracurium-Besylat ist einzigartig durch seine fehlenden signifikanten kardiovaskulären Wirkungen und seine Elimination durch Hofmann-Eliminierung und Esterhydrolyse, die nicht von der Nierenfunktion abhängen .

Biologische Aktivität

Atracurium besylate is a non-depolarizing neuromuscular blocking agent widely used in clinical anesthesia to facilitate endotracheal intubation and induce muscle relaxation during surgical procedures. Its unique pharmacological profile, including its mechanism of action, metabolic pathways, and potential therapeutic applications beyond anesthesia, has garnered significant research interest. This article delves into the biological activity of atracurium besylate, highlighting its effects in various biological contexts, particularly in cancer research and neuromuscular physiology.

Atracurium besylate functions primarily as a competitive antagonist at the neuromuscular junction. It binds to nicotinic acetylcholine receptors (nAChRs) on the motor end-plate, inhibiting the action of acetylcholine, which leads to muscle relaxation. Unlike depolarizing agents, atracurium does not cause initial muscle contraction but instead prevents it by blocking receptor activation .

The compound undergoes a unique metabolic process involving two main pathways:

  • Hofmann Elimination : A non-enzymatic reaction that occurs at physiological pH, leading to the breakdown of atracurium into inactive metabolites.
  • Ester Hydrolysis : Catalyzed by nonspecific esterases present in plasma, further contributing to its rapid inactivation .

Pharmacokinetics and Dynamics

Atracurium besylate exhibits linear pharmacokinetics within a dosage range of 0.3 to 0.6 mg/kg. Its elimination half-life is approximately 20 minutes, making it suitable for procedures requiring quick recovery from neuromuscular blockade . The duration of muscle relaxation produced by atracurium does not correlate with plasma pseudocholinesterase levels, allowing its use in patients with renal impairment without significant risk .

Clinical Applications and Case Studies

1. Anesthetic Use in Veterinary Medicine
A study conducted on isoflurane-anesthetized chickens demonstrated that atracurium effectively induced muscle relaxation at varying dosages (0.15 to 0.45 mg/kg). The results indicated a reliable onset of twitch depression and minimal cardiovascular effects during administration .

2. Cancer Research
Recent studies have explored the effects of atracurium besylate on glioblastoma stem cells (GSCs). Atracurium treatment was shown to significantly inhibit the clonogenic capacity of patient-derived GSC lines, promoting astroglial differentiation and reducing GSC frequency . The findings suggest that atracurium may serve as a potential therapeutic agent in targeting cancer stem cells:

GSC Line Control Frequency Frequency Post-Treatment (10 μM)
HSR-GBM11 in 3.71 in 9.7
HSR040622--
HSR040821--

This table summarizes the impact of atracurium on GSC frequencies, indicating its potential role in glioma treatment.

Safety Profile and Side Effects

Atracurium besylate is noted for its favorable safety profile compared to other neuromuscular blockers. It has minimal cardiovascular effects and is less likely to cause significant histamine release than other agents like d-tubocurarine . However, moderate histamine release can occur at higher doses (≥0.6 mg/kg), necessitating caution in sensitive individuals .

Eigenschaften

Key on ui mechanism of action

Atracurium antagonizes the neurotransmitter action of acetylcholine by binding competitively with cholinergic receptor sites on the motor end-plate. This antagonism is inhibited, and neuromuscular block reversed, by acetylcholinesterase inhibitors such as neostigmine, edrophonium, and pyridostigmine.

CAS-Nummer

64228-81-5

Molekularformel

C59H77N2O15S+

Molekulargewicht

1086.3 g/mol

IUPAC-Name

benzenesulfonate;5-[3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate

InChI

InChI=1S/C53H72N2O12.C6H6O3S/c1-54(22-18-38-32-48(62-7)50(64-9)34-40(38)42(54)28-36-14-16-44(58-3)46(30-36)60-5)24-20-52(56)66-26-12-11-13-27-67-53(57)21-25-55(2)23-19-39-33-49(63-8)51(65-10)35-41(39)43(55)29-37-15-17-45(59-4)47(31-37)61-6;7-10(8,9)6-4-2-1-3-5-6/h14-17,30-35,42-43H,11-13,18-29H2,1-10H3;1-5H,(H,7,8,9)/q+2;/p-1

InChI-Schlüssel

GLLXELVDCIFBPA-UHFFFAOYSA-M

SMILES

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C.C1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)S(=O)(=O)[O-]

Kanonische SMILES

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C.C1=CC=C(C=C1)S(=O)(=O)[O-]

Aussehen

Solid powder

melting_point

85-90

Key on ui other cas no.

64228-81-5

Piktogramme

Acute Toxic

Reinheit

>98% (or refer to the Certificate of Analysis)

Verwandte CAS-Nummern

64228-79-1 (Parent)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Miscible

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

33 A 74;  A 74, 33;  Atracurium;  Atracurium Besilate;  Atracurium Besylate;  Atracurium Dibesylate;  Besilate, Atracurium;  BW 33A;  BW-33A;  BW33A;  Glaxo Wellcome Brand of Atracurium Besilate;  Pisa Brand of Atracurium Besilate;  Relatrac;  Tracrium;  Wellcome Brand of Atracurium Besilate

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

Cisatracurium besylate is disclosed in U.S. Pat. No. 5,453,510 (hereinafter U.S. '510). U.S. '510 describes the formation of (R)-tetrahydro-papaverine (compound HA) from compound (II) which is converted into a mixture of R and S diastereoisomer salts with the chiral amino acid, N-acetyl-L-leucine, resulting in the formation of a mixture of 83% of the R and 17% of the S diastereoisomer. Crystallization of the mixture from acetone affords 97% (R)-tetrahydropapaverine-N-acetyl-L-leucinate and 3% (S)-tetrahydropapaverine-N-acetyl-L-leucinate which is converted into (R)-tetrahydropapaverine base. The (R)-tetrahydropapaverine is subsequently reacted with 1,5-pentamethylene diacrylate followed by oxalic acid to afford the dioxalate salt of (1R,1′R)-2,2′-(3,11-dioxo-4,10-dioxatridecamethylene)-bis-(1,2,3,4-tetrahydro-6,7-dimethoxy-1-veratrylisoquinoline) (i.e., an isomer of compound IV). Conversion of the dioxalate salt into the free base, followed by treatment with methyl benzenesulfonate, affords an aqueous solution of (1R,1′R)-atracurium besylate. Lyophilization results in a pale yellow solid that includes a mixture of three isomers, namely, 1R-cis,1′R-cis; 1R-cis,1′R-trans; 1R-trans,1′R-trans (hereinafter referred to as the “atracurium besylate mixture”) in a ratio of about 58:34:6 respectively. The atracurium besylate mixture is subjected to preparative HPLC column chromatography on silica using a mixture of dichloromethane, methanol and benzenesulfonic acid in the ratio of 4000:500:0.25 as the eluent. The fractions containing the required isomer are collected and washed with water. The dichloromethane solution is evaporated to dryness, the residue dissolved in water and the pH of the solution adjusted to 3.5-4.0 with an aqueous solution of benzenesulfonic acid. The aqueous solution is lyophilized to afford cisatracurium besylate possessing an isomeric purity of about 99%.
Name
atracurium besylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
atracurium besylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
cisatracurium besylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Atracurium besylate
Reactant of Route 2
Atracurium besylate
Reactant of Route 3
Reactant of Route 3
Atracurium besylate
Reactant of Route 4
Reactant of Route 4
Atracurium besylate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Atracurium besylate
Reactant of Route 6
Reactant of Route 6
Atracurium besylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.